

tafenoquine metabolite 5 6 ortho quinone tafenoquine

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Compound Focus: Tafenoquine Succinate

CAS No.: 106635-81-8

Cat. No.: S544420

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Chemical Identity and Properties of 5,6-OQTQ

The table below summarizes the core chemical and structural information for 5,6-ortho-quinone tafenoquine.

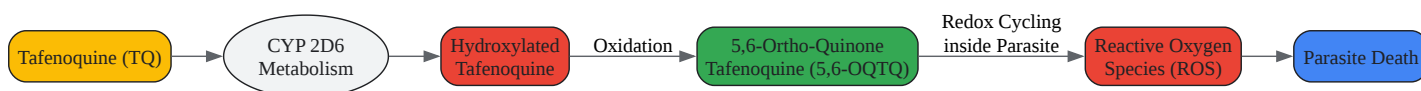
Property	Description
IUPAC Name	8-[(5-aminopentan-2-yl)amino]-2-methoxy-4-methyl-5,6-dihydroquinoline-5,6-dione [1]
Chemical Formula	C ₁₆ H ₂₁ N ₃ O ₃ [1]
Average Molecular Weight	303.362 g/mol [1]
Monoisotopic Mass	303.158291548 Da [1]
SMILES	<chem>COC1=CC(C)=C2C(=O)C(=O)C=C(NC(C)CCCN)C2=N1</chem> [1]
InChI Key	LSARRWJWRXUYAB-UHFFFAOYSA-N [1]
UNII	H275CNT48Z [1]

Role in Mechanism of Action and Metabolism

Tafenoquine (TQ) is an 8-aminoquinoline antimalarial drug used for the radical cure of *Plasmodium vivax* malaria [2] [3]. A growing body of evidence indicates that its activity depends on metabolic activation.

- **Pro-drug Activation:** Tafenoquine is considered a pro-drug, and its hypnozoitocidal efficacy is linked to the generation of oxidative metabolites [4]. The production of the 5,6-ortho-quinone species is a key part of this activation pathway [5] [2].
- **CYP 2D6 Metabolism:** The activation of tafenoquine requires the activity of the cytochrome P450 isozyme CYP 2D6 [3]. This metabolic step is crucial for forming the active moiety [5] [2].
- **Redox Cycling and Oxidative Stress:** The 5,6-OQTQ metabolite, or its precursors, are internalized by the parasite and undergo redox cycling. This process generates reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, which are thought to lead to parasite death [2] [3].

The following diagram illustrates the hypothesized metabolic pathway and mechanism of action for TQ's activation, which you can adapt and render with Graphviz tools.



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Hypothesized metabolic activation pathway of tafenoquine leading to parasite death.

Analytical Quantification Methods

A robust UHPLC-MS/MS method for the simultaneous quantification of TQ and 5,6-OQTQ in biological matrices has been validated [6] [7].

- **Sample Preparation:** The procedure involves protein precipitation using acetonitrile for extraction of blood, plasma, and urine samples [6].
- **Chromatography:** Separation is achieved using a **Waters Atlantis T3 column** (50 x 2.1 mm, 3 µm). For blood and plasma, a gradient of 0.1% formic acid and acetonitrile is used at a flow rate of **0.5 mL/min**. For urine analysis, methanol containing 0.1% formic acid replaces acetonitrile in the mobile phase [6].

- **Mass Spectrometry Detection:** Detection is performed with electrospray ionization (ESI) in positive ion mode. The mass transitions (MRM) used for quantification are:
 - **Tafenoquine (TQ):** m/z 464.2 → 379.1 [6].
 - **5,6-Orthoquinone Tafenoquine (5,6-OQTQ):** m/z 304.2 → 287.1 [6].
- **Method Performance:** The method has been validated for selectivity, sensitivity, linearity, and precision [6]. Key performance data is summarized below.

| **Parameter** | **Blood** | **Plasma** | **Urine** | | :--- | :--- | :--- | :--- | | **Analyte** | TQ | TQ | 5,6-OQTQ | TQ | 5,6-OQTQ | | **Calibration Range (ng/mL)** | 1 - 1200 | 1 - 1200 | 1 - 1200 | 10 - 1000 | 10 - 1000 | | **Lower Limit of Quantification (LLOQ)** | 1 ng/mL | 1 ng/mL | 1 ng/mL | 10 ng/mL | 10 ng/mL | | **Inter-assay Precision (CV%)** | 9.9% (at LLOQ) | 8.2% (at LLOQ) | 7.1% (at LLOQ) | 8.2% (at LLOQ) | 6.4% (at LLOQ) | | **Stability** | Stable for 3 months at -80°C and -20°C | Stable for 3 months at -80°C and -20°C | Stable for 3 months at -80°C and -20°C |

Key Experimental Evidence and Protocols

The significance of 5,6-OQTQ is supported by several preclinical and clinical studies.

- **Preclinical PK/PD Evidence:** A pivotal mouse study demonstrated that the formation of 5,6-OQTQ is influenced by CYP 2D status [5]. Concentrations of the metabolite were highest in wild-type (extensive metabolizer) mice, which correlates with the known requirement of CYP 2D metabolism for tafenoquine's liver-stage antimalarial efficacy [5].
- **Clinical Pharmacological Evidence:** A large individual patient data meta-analysis provided compelling evidence that tafenoquine's efficacy is driven by its oxidative metabolites [4]. The analysis showed that after adjusting for dose, the terminal elimination half-life of tafenoquine and the rise in methaemoglobin (a marker of oxidative activity) were associated with a reduced risk of malaria recurrence, while the parent compound exposure was not [4].

Research Implications and Future Directions

The current evidence positions 5,6-OQTQ as a critical, stable marker in the complex activation pathway of tafenoquine.

- **A Marker for Activation:** Measuring 5,6-OQTQ provides a tangible way to study the metabolic activation of tafenoquine in different populations, including those with genetic polymorphisms in CYP 2D6 [5] [6].

- **Dose Optimization:** Research suggests that the currently approved 300 mg (5 mg/kg) adult dose of tafenoquine may be sub-optimal, achieving only about 70% of the maximal hypnozoitocidal effect [4]. A dose of 450 mg (7.5 mg/kg) is predicted to achieve 90% efficacy [4]. The validated analytical methods will be crucial for characterizing exposure-response relationships at these higher doses.

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